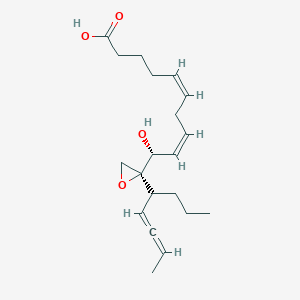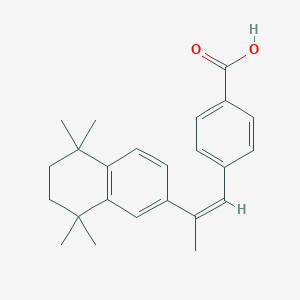
グルクロン酸ラクトン
概要
説明
グルクロラクトンは、グルクロン酸ラクトンとしても知られており、ラクトンとして知られる炭水化物群に属する天然に存在する化合物です。果物、野菜、穀物など、さまざまな食事源に一般的に見られます。グルクロラクトンは、グルコース代謝の副産物として人体によっても生成されます。 グルクロラクトンは、薬物、汚染物質、毒素などの有害物質の排泄を促進することにより、体の自然な解毒プロセスにおいて重要な役割を果たします .
科学的研究の応用
Glucurolactone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various compounds, including glucaric acid and glucuronides.
Biology: Studied for its role in detoxification processes and its effects on the central nervous system.
Medicine: Investigated for its potential benefits in enhancing physical performance, reducing fatigue, and improving cognitive function. It is also used in energy drinks and dietary supplements.
Industry: Utilized in the food and pharmaceutical industries due to its stability and solubility in water .
作用機序
グルクロラクトンは、主に肝臓でグルクロン酸に変換されることで効果を発揮します。グルクロン酸は、毒素やその他の異物に結合して、グルクロン酸として知られる水溶性化合物を形成します。これらのグルクロン酸は、尿や糞便を通じて体から排泄され、体から毒素を効果的に除去します。 グルクロラクトンの代謝は、酵素活性や遺伝的変異など、さまざまな要因によって調節されます .
生化学分析
Biochemical Properties
Glucuronolactone plays a crucial role in the body’s natural detoxification process by enhancing the elimination of harmful substances, such as drugs, pollutants, and toxins . It achieves this by acting as a precursor for the production of glucuronic acid, a substance that binds to toxins and facilitates their elimination through urine and feces . In addition to its detoxification properties, glucuronolactone is also known for its energizing effects .
Cellular Effects
Glucuronolactone is commonly included in energy drinks and dietary supplements due to its ability to improve physical performance, increase alertness, and reduce fatigue . It achieves these effects by stimulating the central nervous system and enhancing the utilization of glucose, the primary source of energy for the body .
Molecular Mechanism
Chemically, glucuronolactone is a cyclic ester of D-glucuronic acid, a six-carbon sugar acid derived from glucose . Once ingested, glucuronolactone is rapidly absorbed in the small intestine and enters the bloodstream . It is then transported to the liver, where it is metabolized into glucuronic acid through the action of the enzyme glucuronolactone reductase .
Temporal Effects in Laboratory Settings
It is known that glucuronolactone is a stable compound and is soluble in water , which makes it suitable for various applications in the food and pharmaceutical industries .
Metabolic Pathways
Glucuronolactone is metabolized in the liver into glucuronic acid through the action of the enzyme glucuronolactone reductase
Transport and Distribution
Once ingested, glucuronolactone is rapidly absorbed in the small intestine and enters the bloodstream . It is then transported to the liver, where it is metabolized into glucuronic acid .
Subcellular Localization
Given that it is metabolized in the liver, it is likely that it is localized in the liver cells where it interacts with the enzyme glucuronolactone reductase .
準備方法
合成経路と反応条件
グルクロラクトンは、触媒酸化プロセスによってグルコースから合成することができます。この方法は、脱イオン水にグルコースを溶解してグルコース溶液を得て、次に紫外線ランプを使用して照射することを含みます。反応プロセス中に過酸化水素が添加され、触媒酸化は20〜60℃の温度で1〜4時間、撹拌条件下で行われます。 得られたグルコース酸溶液をろ過し、減圧下で濃縮して結晶化してグルクロラクトンを得ます .
工業的生産方法
グルクロラクトンの工業的生産は、通常、グルコースを出発物質として用います。このプロセスには、触媒酸化、ろ過、濃縮、結晶化などの工程が含まれます。 この方法は、生産期間の短縮、生産コストの削減、産業汚染の最小限に抑えるという利点があります .
化学反応の分析
反応の種類
グルクロラクトンは、次のようなさまざまな化学反応を起こします。
酸化: グルクロラクトンは酸化されてグルカル酸を生成することができます。
還元: グルクロン酸を生成するために還元することができます。
置換: グルクロラクトンは、グルクロン酸を生成するために置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素は、一般的に酸化剤として使用されます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: グルクロン酸転移酵素などの酵素は、グルクロン酸の形成を促進します。
主要な生成物
グルカル酸: 酸化によって生成されます。
グルクロン酸: 還元によって生成されます。
グルクロン酸: 置換反応によって生成されます。
科学研究への応用
グルクロラクトンは、幅広い科学研究への応用があります。
化学: グルカル酸やグルクロン酸などのさまざまな化合物の合成における前駆体として使用されます。
生物学: 解毒プロセスにおける役割とその中枢神経系への影響について研究されています。
医学: 身体的パフォーマンスの向上、疲労の軽減、認知機能の改善における潜在的な利点について調査されています。また、エナジードリンクや栄養補助食品にも使用されています。
類似化合物との比較
類似化合物
グルカル酸: グルクロラクトンの酸化生成物であり、解毒特性で知られています。
グルクロン酸: グルクロラクトンの還元生成物であり、解毒プロセスに関与しています。
キシリトール: グルクロラクトンと一部の代謝経路を共有する糖アルコールです。
独自性
グルクロラクトンは、解毒とエネルギー強化の両方における二重の役割により、独自性があります。 他の類似化合物とは異なり、身体的パフォーマンスの向上、覚醒度の向上、疲労の軽減に役立つため、エナジードリンクや栄養補助食品に一般的に含まれています .
特性
IUPAC Name |
2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUXSRADSPPKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872006 | |
| Record name | (3,4-Dihydroxy-5-oxooxolan-2-yl)(hydroxy)acetaldehyde (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32449-92-6, 14474-04-5 | |
| Record name | Glucoxy | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucuronic acid, .gamma.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glucurolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Gulofuranuronic acid, gamma-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B27736.png)

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)


![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)






